2,6-Dichloro-4-methoxycinnamic acid

Photocyclization Coumarin Synthesis Ortho-Substitution Effect

2,6-Dichloro-4-methoxycinnamic acid (CAS 1980780-71-9; molecular formula C₁₀H₈Cl₂O₃) is a disubstituted cinnamic acid derivative featuring chlorine atoms at the 2- and 6-positions and a methoxy group at the 4-position of the aromatic ring. This substitution pattern places the compound at the intersection of two biologically and synthetically significant families: halogenated cinnamic acids, which are known for enhanced lipophilicity and metabolic stability compared to their non-halogenated parents, and para-methoxycinnamic acids, which are widely explored for anticancer, antifungal, and anti-inflammatory activities.

Molecular Formula C10H8Cl2O3
Molecular Weight 247.07 g/mol
Cat. No. B12851784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-methoxycinnamic acid
Molecular FormulaC10H8Cl2O3
Molecular Weight247.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl
InChIInChI=1S/C10H8Cl2O3/c1-15-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+
InChIKeyMUXHHKUVHHNNIX-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-4-methoxycinnamic Acid: A Chlorinated Methoxycinnamic Scaffold for Coumarin Synthesis and Biological Probe Design


2,6-Dichloro-4-methoxycinnamic acid (CAS 1980780-71-9; molecular formula C₁₀H₈Cl₂O₃) is a disubstituted cinnamic acid derivative featuring chlorine atoms at the 2- and 6-positions and a methoxy group at the 4-position of the aromatic ring . This substitution pattern places the compound at the intersection of two biologically and synthetically significant families: halogenated cinnamic acids, which are known for enhanced lipophilicity and metabolic stability compared to their non-halogenated parents, and para-methoxycinnamic acids, which are widely explored for anticancer, antifungal, and anti-inflammatory activities [1]. The specific 2,6-dichloro-4-methoxy arrangement is structurally pre-organized for photocyclization to 5-chlorocoumarin—a transformation not feasible with non-ortho-chlorinated or mono-chlorinated analogs—making it a targeted scaffold for coumarin-derived probe and drug-discovery programs [2].

Procurement-Grade Decision Factor: Why 2,6-Dichloro-4-methoxycinnamic Acid Is Not Interchangeable with Generic Cinnamic Acid Analogs


Substituting 2,6-dichloro-4-methoxycinnamic acid with commercially abundant alternatives such as 4-methoxycinnamic acid or 2,6-dichlorocinnamic acid introduces critical functional deficits that undermine experimental reproducibility and synthetic utility. The 4-methoxy group alone cannot support the ortho-chlorine-directed photocyclization that generates 5-chlorocoumarin; the 2,6-dichloro pattern alone lacks the para-methoxy electronic tuning that modulates bioactivity across multiple target classes [1]. Furthermore, literature reporting bioactivity for generic methoxycinnamic acids (antifungal, anticancer) cannot be extrapolated to the 2,6-dichloro-4-methoxy variant because the chlorine substituents alter logP, pKa, and target-binding poses in ways that are not additive across mono-substituted analogs [2]. The combination of ortho-chlorine and para-methoxy groups creates a scaffold with a unique reactivity and biological profile that generic analogs cannot replicate, making compound-specific sourcing essential for programs requiring this exact substitution pattern [3].

Quantitative Differentiation: 2,6-Dichloro-4-methoxycinnamic Acid Versus Structurally Proximal Analogs


Photocyclization to 5-Chlorocoumarin: A Reaction Unavailable to Non-Ortho-Chlorinated and Mono-Chlorinated Analogs

2,6-Dichloro-4-methoxycinnamic acid undergoes UV-induced photocyclization with elimination of HCl to yield 5-chlorocoumarin. This reaction is characteristic of 2,6-dichlorocinnamic acid derivatives and does not occur with non-ortho-chlorinated analogs such as 4-methoxycinnamic acid or 3,4-dimethoxycinnamic acid, which lack the required ortho-chlorine leaving group. The reaction is favored at pH > 6 in aqueous and organic media [1].

Photocyclization Coumarin Synthesis Ortho-Substitution Effect

Calculated Lipophilicity Advantage Over Mono-Substituted Cinnamic Acid Analogs

Predicted partition coefficient (XLogP3) for 2,6-dichloro-4-methoxycinnamic acid is approximately 3.1, compared to 2.1 for 4-methoxycinnamic acid (PubChem data) and 2.3 for 2,6-dichlorocinnamic acid (predicted). The addition of two chlorine atoms increases logP by roughly one log unit over the mono-substituted parent, which can significantly affect membrane permeability, protein binding, and pharmacokinetic behavior in cell-based and in vivo assays [1].

Lipophilicity logP Drug Likeness

Steric and Electronic Impact of 2,6-Dichloro Substitution on Cinnamic Acid Scaffold Reactivity

The 2,6-dichloro substitution pattern introduces significant steric hindrance around the α,β-unsaturated carboxylic acid moiety, which slows nucleophilic addition to the double bond relative to unsubstituted or para-substituted cinnamic acids. This ortho effect, documented for 2,6-dichlorocinnamic acid derivatives in photocyclization studies, directly alters reaction kinetics for conjugate-addition-based derivatization strategies [1].

Steric Hindrance Electrophilic Aromatic Substitution Ortho Effect

Procurement-Relevant Application Scenarios for 2,6-Dichloro-4-methoxycinnamic Acid


Photochemical Synthesis of 5-Chlorocoumarin Building Blocks

Leveraging the ortho-chlorine-directed photocyclization unique to 2,6-dichlorocinnamic acid derivatives, this compound serves as a direct precursor to 5-chlorocoumarin under UV irradiation at pH > 6 [1]. Programs synthesizing coumarin-based fluorescent probes, enzyme substrates, or bioactive libraries benefit from this atom-economical, single-step transformation that is unavailable with 4-methoxycinnamic acid or other non-ortho-chlorinated analogs.

Structure-Activity Relationship (SAR) Studies on Halogenated Cinnamic Acid Antifungal Agents

The 2,6-dichloro-4-methoxy substitution pattern provides a distinct logP and steric profile—systematically different from both 4-methoxycinnamic acid and 4-chlorocinnamic acid—enabling SAR dissection of halogen-position effects on antifungal target engagement [2]. The combination of electron-withdrawing ortho-chlorines and an electron-donating para-methoxy group creates a polarized aromatic system that may uniquely interact with fungal CYP51 or cell-wall integrity pathway targets.

Design of Cell-Permeable Hydroxycinnamic Acid Probes

With a predicted logP approximately 1 unit higher than 4-methoxycinnamic acid, 2,6-dichloro-4-methoxycinnamic acid offers enhanced passive membrane permeability for intracellular target engagement [3]. This makes it a more suitable scaffold than non-chlorinated methoxycinnamic acids for developing cell-based probes targeting cytoplasmic or organellar enzymes, provided the lower aqueous solubility is managed via formulation or co-solvent use.

Derivatization to Cinnamohydroxamic Acids for Lipoxygenase Inhibition

3,5-Dichloro-4-methoxycinnamohydroxamic acid, a closely related structural analog, has been reported to possess CNS activity and 5-lipoxygenase inhibitory capacity [4]. The 2,6-dichloro-4-methoxycinnamic acid scaffold can serve as a synthetic entry point to related hydroxamic acid derivatives, enabling exploration of regioisomeric effects (2,6- vs. 3,5-dichloro) on lipoxygenase inhibition potency and selectivity.

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